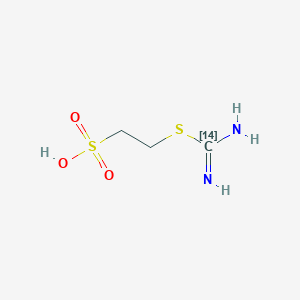![molecular formula C17H14ClFN2OS2 B017826 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene CAS No. 109425-68-5](/img/structure/B17826.png)
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of the malignant B-cells.
Biochemische Und Physiologische Effekte
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been shown to have selective activity against BTK, with minimal inhibition of other kinases. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been well-tolerated and has shown minimal toxicity to normal tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation is its relatively high cost compared to other BTK inhibitors. Additionally, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in other types of B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in combination with other drugs, as well as its potential for use in personalized medicine approaches.
Synthesemethoden
The synthesis of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene involves several steps, including the preparation of the key intermediate 2-chloro-3-thiophenemethanol, which is then reacted with 5-fluoro-2,3-dihydrobenzo[b]thiophene-3-ol in the presence of a base to form the desired product. The synthesis route has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has significant anti-tumor activity in mouse models of CLL and MCL, with minimal toxicity to normal tissues.
Eigenschaften
CAS-Nummer |
109425-68-5 |
|---|---|
Produktname |
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |
Molekularformel |
C17H14ClFN2OS2 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-[[3-[(2-chlorothiophen-3-yl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole |
InChI |
InChI=1S/C17H14ClFN2OS2/c18-17-11(3-6-23-17)9-22-16-13-7-12(19)1-2-14(13)24-15(16)8-21-5-4-20-10-21/h1-7,10,15-16H,8-9H2 |
InChI-Schlüssel |
WZBHBMIOGBUMBW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |
Synonyme |
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



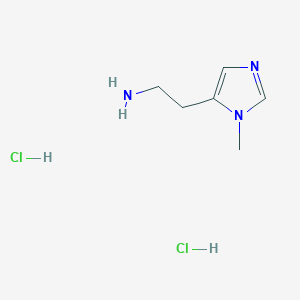
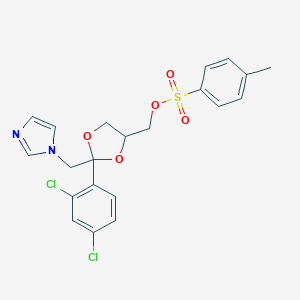
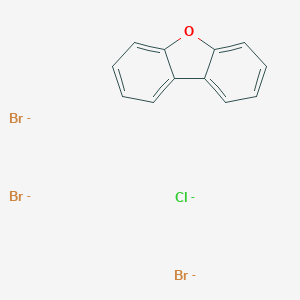
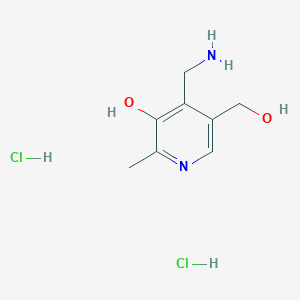
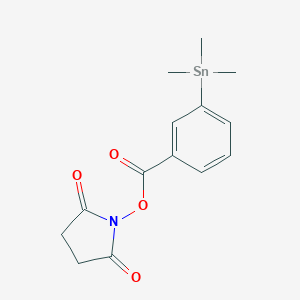
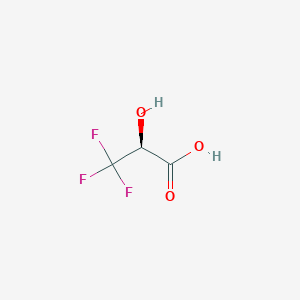
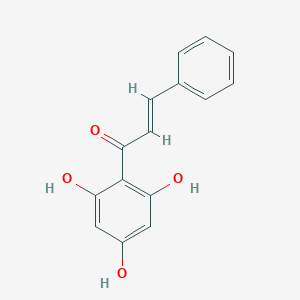

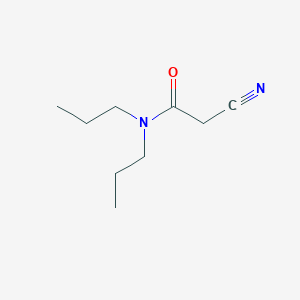
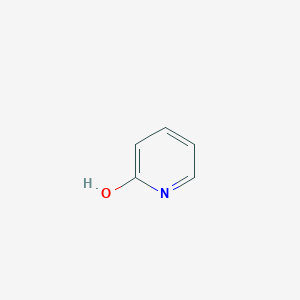
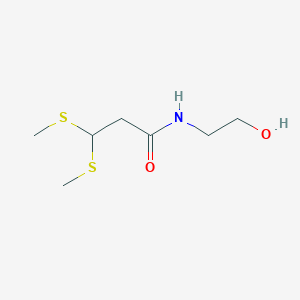
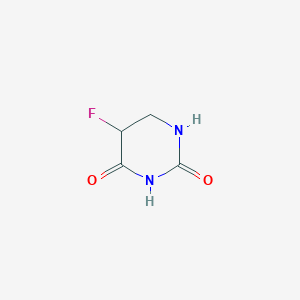
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
